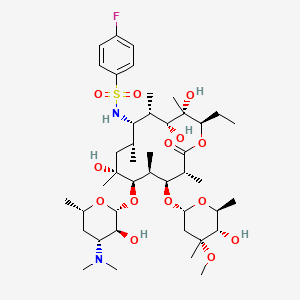
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride is a chemical compound with the molecular formula C10H16ClNO2S. It is a quaternary ammonium salt where the nitrogen atom is bonded to three methyl groups and one phenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of trimethylamine with phenylsulfonyl chloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with specific amino acid residues, leading to inhibition or activation of enzymatic activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanaminium, N,N,N-trimethyl-1-(octadecyloxy)-, chloride
- Methanaminium, N,N,N-trimethyl-1-(phenylthio)-, chloride
- Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide
Uniqueness
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride is unique due to its specific combination of a quaternary ammonium group and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The phenylsulfonyl group provides strong electron-withdrawing effects, enhancing the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
60595-13-3 |
|---|---|
Molekularformel |
C10H16ClNO2S |
Molekulargewicht |
249.76 g/mol |
IUPAC-Name |
benzenesulfonylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C10H16NO2S.ClH/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IPIVOMLXXFCBQP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
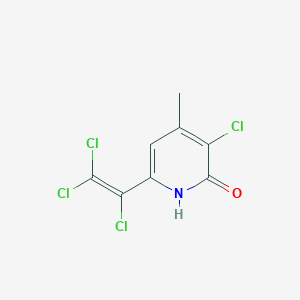
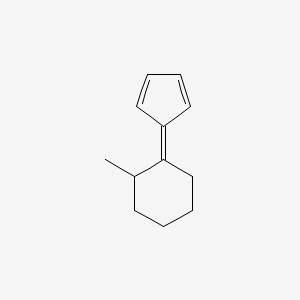
![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
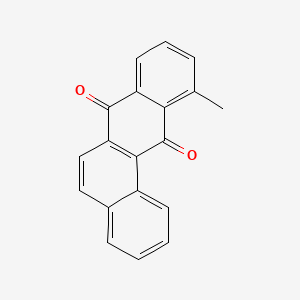


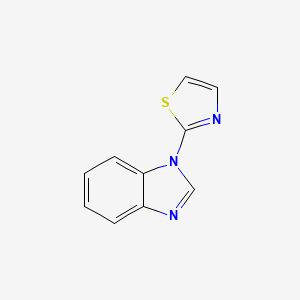

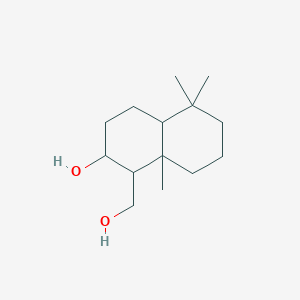
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
